molecular formula C5H6N2O3 B2754684 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 100219-61-2

1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2754684
CAS No.: 100219-61-2
M. Wt: 142.114
InChI Key: OGPOFIOGUMQLPN-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with formaldehyde and subsequent oxidation. One common method includes the use of pyrazole-3-carboxylic acid as a starting material, which is then subjected to hydroxymethylation using formaldehyde under basic conditions . The reaction is followed by oxidation to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: 1-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Hydroxymethyl)-1H-pyrazole-3-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(Hydroxymethyl)-1H-imidazole-3-carboxylic acid

Uniqueness: 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

1-(hydroxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-7-2-1-4(6-7)5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPOFIOGUMQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100219-61-2
Record name 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
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